

Physicochemical Properties of Cinchonine Monohydrochloride Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Cinchonine monohydrochloride hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **cinchonine monohydrochloride hydrate**. The information presented is intended to support research, development, and quality control activities involving this important cinchona alkaloid derivative.

Chemical Identity and General Properties

Cinchonine monohydrochloride hydrate is the hydrated hydrochloride salt of cinchonine, a natural alkaloid found in the bark of the Cinchona tree. It is a key compound in pharmaceuticals, recognized for its historical use in treating malaria and its contemporary applications as a chiral catalyst in asymmetric synthesis.^[1]

Property	Value	Reference
Chemical Name	(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride	[2]
CAS Number	206986-88-1	[2][3][4][5]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O·HCl·H ₂ O	[1]
Molecular Weight	330.86 g/mol	[1]
Appearance	White powder	[1]

Solubility Profile

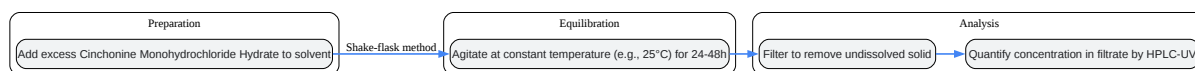
The solubility of **cinchonine monohydrochloride hydrate** is a critical parameter for its formulation and application. While precise quantitative data is not readily available in the public domain, its general solubility characteristics are established.

Solvent	Solubility	Notes
Water	Moderately soluble	The hydrochloride salt form enhances aqueous solubility compared to the free base.
Ethanol	Highly soluble	
Methanol	Soluble	
Chloroform	Highly soluble	

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

- Preparation: A supersaturated solution of **cinchonine monohydrochloride hydrate** is prepared in the solvent of interest.
- Equilibration: The solution is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sampling and Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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Caption: Workflow for Equilibrium Solubility Determination.

Crystallographic Properties

The crystal structure of a pharmaceutical compound influences its stability, solubility, and bioavailability. While the specific crystal structure of **cinchonine monohydrochloride hydrate** is not readily available in public databases, the general methodology for its determination is well-established.

Experimental Protocol for Single-Crystal X-ray Diffraction (SC-XRD):

- Crystal Growth: Single crystals of sufficient size and quality are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion methods.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

- **Structure Solution and Refinement:** The collected diffraction data is used to determine the electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and other crystallographic parameters are elucidated.

Thermal Analysis

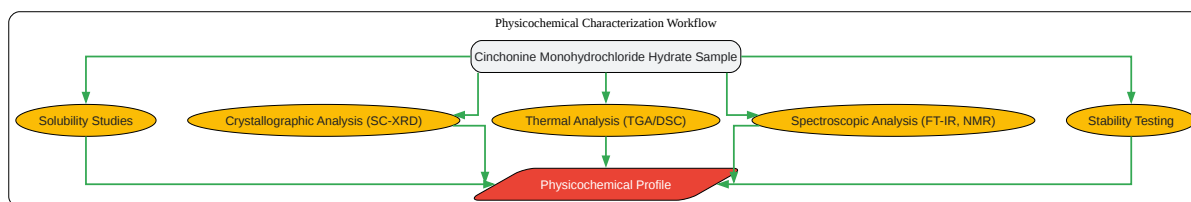
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, dehydration, and decomposition of hydrated pharmaceutical salts.

Expected Thermal Behavior:

A typical TGA thermogram for a hydrate would show an initial weight loss corresponding to the loss of water molecules upon heating. This would be followed by further weight loss at higher temperatures, indicating decomposition of the anhydrous compound. The DSC curve would show an endothermic peak corresponding to the dehydration process and subsequent thermal events such as melting or decomposition.

Experimental Protocol for TGA/DSC:

- **Sample Preparation:** A small, accurately weighed amount of the sample (typically 3-10 mg) is placed in an appropriate pan (e.g., aluminum or platinum).
- **Instrumentation:** The analysis is performed using a calibrated TGA/DSC instrument.
- **Experimental Conditions:** The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge) over a defined temperature range. The weight change (TGA) and heat flow (DSC) are recorded as a function of temperature.



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Caption: General Workflow for Physicochemical Characterization.

Spectroscopic Properties

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **cinchonine monohydrochloride hydrate** would be expected to show characteristic absorption bands for the O-H (from the alcohol and water), N-H (from the protonated amine), C-H, C=C, and C-O functional groups.

Experimental Protocol for FT-IR:

- **Sample Preparation:** A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is recorded over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$) using an FT-IR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical structure and environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling constants in the NMR spectra are characteristic of the molecular structure. While specific spectra for the monohydrochloride hydrate are not readily available, the spectra would be similar to that of the hydrochloride salt, with potential shifts due to the presence of water of hydration and solvent effects.

Experimental Protocol for NMR:

- **Sample Preparation:** A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer. Various NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of the signals.

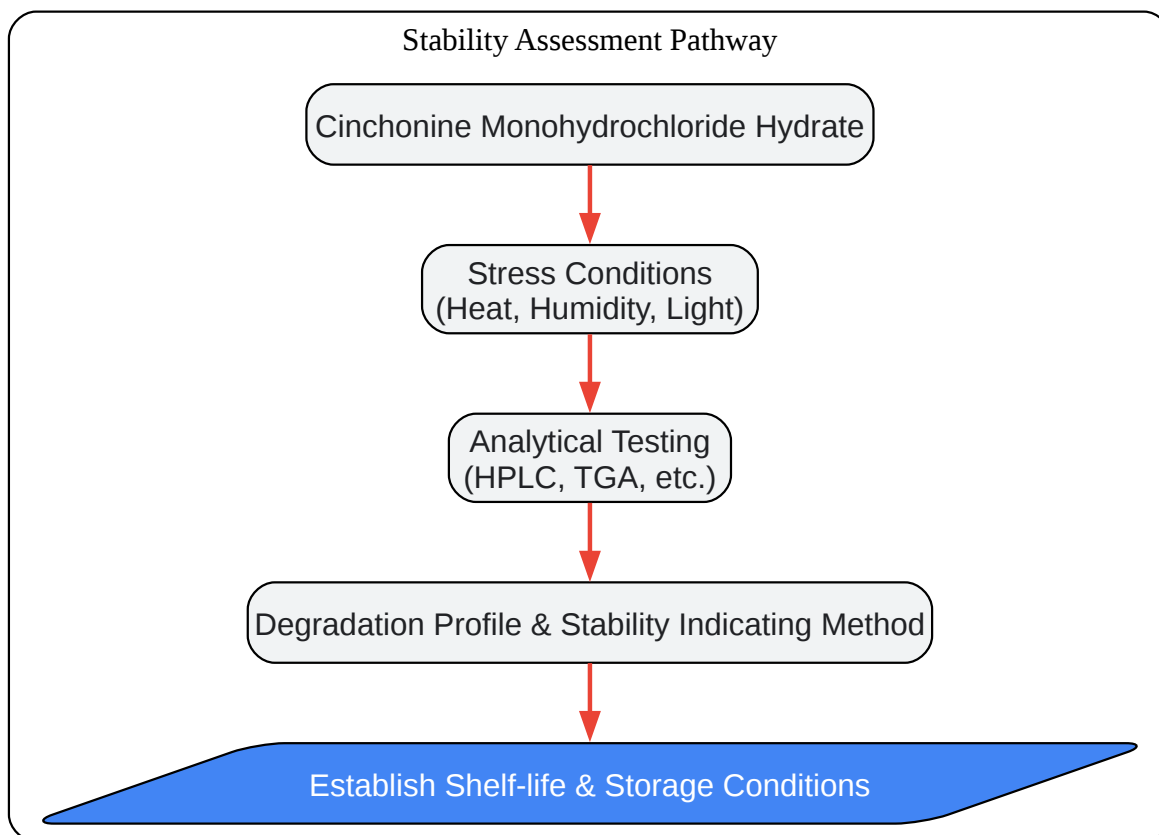
Stability

The stability of a pharmaceutical compound is a critical attribute that affects its shelf-life and storage conditions. A recent study has indicated that cinchonine hydrochloride is unstable and susceptible to deliquescence under conditions of high humidity (92.5% RH) and high temperature (60°C).[6]

Experimental Protocol for Stability Testing (ICH Guidelines):

Stability testing is typically conducted according to the International Council for Harmonisation (ICH) guidelines.

- **Long-Term and Accelerated Stability Studies:** Samples are stored under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
- **Photostability Studies:** The intrinsic photostability of the molecule is assessed by exposing it to a combination of visible and UV light.
- **Analysis:** At specified time points, the samples are analyzed for any changes in their physical and chemical properties, including appearance, assay, degradation products, and water content.



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Caption: Logical Flow of a Stability Study.

Conclusion

This technical guide has summarized the key physicochemical properties of **cinchonine monohydrochloride hydrate** and provided an overview of the experimental methodologies used for their determination. While some specific quantitative data remains to be fully elucidated in the public domain, this guide serves as a valuable resource for scientists and researchers working with this compound. Further detailed characterization will be beneficial for its optimal use in pharmaceutical development and other scientific applications.

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